Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-
Description
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological and medicinal importance. Pyrrolidine derivatives are widely studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
Properties
CAS No. |
613661-02-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-2-5-17(11)15(18)14-7-13(8-16-9-14)12-4-6-19-10-12/h4,6-11H,2-3,5H2,1H3 |
InChI Key |
QOAKTYANPVSSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Pyrrolidine derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Many pyrrolidine derivatives function as tyrosine kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. For instance, studies have shown that certain pyrrolidine-based compounds can effectively inhibit Bruton tyrosine kinase (BTK), leading to reduced tumor growth in preclinical models .
- Case Study : In a study published in the Journal of Medicinal Chemistry, a series of pyrrolidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity .
Anticonvulsant Properties
Recent investigations have highlighted the anticonvulsant potential of pyrrolidine derivatives. The incorporation of specific substituents has been linked to enhanced efficacy against seizures:
- Research Findings : A study explored the anticonvulsant activity of thiazole-integrated pyrrolidinones, revealing that modifications to the pyrrolidine ring significantly improved protective indices in animal models .
Antimicrobial Activity
Pyrrolidine compounds have also been evaluated for their antimicrobial properties:
- Study Insights : A review highlighted various pyrrolidine derivatives exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine, 1-(2,5-dihydro-3-furanyl)-
- Pyrrolidine, 1-(2,5-dihydro-3-pyridinyl)-
- Pyrrolidine, 1-(3-furanyl)-2-methyl-
Uniqueness
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring substituted with a furan and pyridine moiety. Its chemical formula is CHNO, and it possesses a molecular weight of 230.27 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study on thieno[2,3-d]pyrimidin-4-ones, which share structural similarities with our compound, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.5 to 16 µg/mL, indicating strong efficacy against the tested strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | 0.5 - 16 | S. aureus, E. coli |
| N-[5-(2-furanyl)-2-methyl...] | 1 - 8 | Mycobacterium tuberculosis |
Anticancer Potential
The anticancer activity of pyrrolidine derivatives has also been explored. For instance, compounds similar to pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study indicated that certain thienopyrimidinone derivatives demonstrated IC values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .
Case Study: Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines (e.g., HT29 and Jurkat), several derivatives exhibited significant growth inhibition:
- Compound A : IC = 12 µM against HT29
- Compound B : IC = 15 µM against Jurkat
These findings suggest that modifications in the structure can enhance the anticancer activity of pyrrolidine derivatives.
The biological activity of pyrrolidine compounds is often attributed to their ability to interact with specific cellular targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells through mitochondrial pathways . Further research is necessary to elucidate the precise mechanisms involved.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methylpyrrolidine?
- Methodology :
- Catalytic synthesis : Utilize heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance reaction efficiency and yield, as demonstrated in the synthesis of pyrazole-allylidene derivatives (e.g., 3a-c) .
- Amine salt preparation : Adapt protocols for pyrrolidine perchlorate synthesis (e.g., acid-base neutralization in ether, followed by recrystallization from 2-propanol-ether) to stabilize intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound.
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodology :
- NMR analysis : Use - and -NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, furanyl protons at δ 6.5–7.5 ppm) and confirm substituent positions .
- Mass spectrometry : Apply UPLC/Q-TOF MS for high-resolution mass determination (e.g., [M+H] peak matching theoretical molecular weight) and fragmentation pattern analysis .
- IR spectroscopy : Detect carbonyl (C=O) stretches near 1650–1750 cm and aromatic C-H bends in the furan/pyridine moieties .
Advanced Research Questions
Q. How does protonation state influence the pyrrolidine ring conformation?
- Methodology :
- Pseudorotation analysis : Calculate phase angle () and puckering amplitude () using (H,H) coupling constants from NMR data. For example, at low pH (<2.0), protonation of the pyrrolidine nitrogen may increase ring puckering () .
- pD-dependent studies : Compare conformational changes at varying pD levels (e.g., <2.0 vs. >12.0) to assess ring flexibility .
Q. What strategies resolve structural isomers or analogs in complex mixtures?
- Methodology :
- Mass spectral networking : Use UPLC/Q-TOF MS in Fast-DDA mode to cluster ions with similar fragmentation patterns, enabling targeted isolation of pyrrolidine alkaloid isomers (e.g., Codonopsis pilosula study) .
- Electron Transfer Dissociation (ETD) : Combine ETD with CID in Q-ToF MS to differentiate isomers based on cleavage patterns (e.g., ETD preserves proline-rich regions, while CID fragments backbone bonds) .
Q. How do substituents modulate electrochemical properties in pyrrolidine derivatives?
- Methodology :
- Cyclic voltammetry : Compare redox potentials of the parent compound vs. analogs with varying substituents (e.g., electron-withdrawing groups on the pyridine ring may shift reduction potentials).
- Fulleropyrrolidine analogs : Adapt studies on fullerene derivatives (e.g., substituent effects at C-2/N positions) to predict electron-accepting behavior .
Q. How to address contradictions in reactivity data from divergent synthesis conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
